

Application Notes and Protocols for HPLC-Based Quantification of Triadimenol

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Compound of Interest

Compound Name: *Triadimenol*

Cat. No.: *B1683232*

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These application notes provide detailed methodologies for the quantitative analysis of the fungicide **Triadimenol** using High-Performance Liquid Chromatography (HPLC). The protocols described herein are applicable for the analysis of **Triadimenol** in various matrices, including water and food samples.

Reversed-Phase HPLC-UV Method for Triadimenol in Water Samples

This method is a simple and rapid approach for the determination of **Triadimenol** in aqueous matrices.

Application Note

This protocol outlines a straightforward isocratic reversed-phase HPLC method coupled with UV detection. The method is characterized by its short analysis time, high reproducibility, and sensitivity, making it suitable for routine monitoring of **Triadimenol** in water samples.^{[1][2]} Solid-Phase Extraction (SPE) is employed for sample clean-up and pre-concentration, enhancing the method's performance for trace analysis.^{[1][2]}

Experimental Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

- Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.
- Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the retained **Triadimenol** with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

b. HPLC Analysis

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile:Water (70:30, v/v).^{[1][2]}
- Flow Rate: 1.0 mL/min.^{[1][2]}
- Injection Volume: 10 μ L.
- UV Detection: 220 nm.^{[1][2]}
- Run Time: Approximately 2.5 minutes.^[1]

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	5 - 50 mg/L	[1][2]
Correlation Coefficient (r^2)	0.9997	[1][2]
Limit of Detection (LOD)	1.23 mg/L	[1][2]
Limit of Quantification (LOQ)	4.12 mg/L	[1][2]
Recovery in Spiked Water	94.24%	[1][2]
Relative Standard Deviation (RSD)	5.38%	[1][2]

Experimental Workflow



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Caption: Workflow for **Triadimenol** analysis in water.

Chiral HPLC Method for Separation of Triadimenol Stereoisomers in Fruit and Vegetable Puree

This method is designed for the separation and quantification of the four stereoisomers of **Triadimenol** in complex food matrices.

Application Note

Triadimenol possesses two chiral centers, resulting in four stereoisomers which may exhibit different biological activities.[3] This protocol describes a method for the chiral separation of these isomers, which is crucial for stereoselective bioactivity and residue studies. The method utilizes a specialized chiral column and supercritical fluid chromatography (SFC) for efficient

separation, though HPLC with a chiral stationary phase is also a common approach.^{[3][4][5]} Sample preparation involves extraction with acetonitrile followed by a purification step using graphitized carbon black and Florisil columns.^[4]

Experimental Protocol

a. Sample Preparation: Extraction and Clean-up

- Homogenize 10 g of the fruit or vegetable puree sample.
- Add 20 mL of acetonitrile and vortex for 5 minutes.
- Centrifuge at 8000 rpm for 10 minutes.
- Collect the supernatant (acetonitrile extract).
- Pass the extract through a purification column containing graphitized carbon black and Florisil.
- Evaporate the purified extract to dryness.
- Reconstitute the residue in 1 mL of the initial mobile phase.

b. Chiral SFC/HPLC Analysis

- Chromatography System: Supercritical Fluid Chromatography (SFC) system or a standard HPLC system.
- Column: Acquity Trefoil AMY1 or a similar amylose-based chiral column.^[4]
- Mobile Phase (SFC): Supercritical CO₂ and Methanol (gradient elution).^[4]
- Flow Rate: 1.0 - 3.0 mL/min (will vary depending on the system).
- Back Pressure (SFC): 13.8 MPa.^[4]
- Column Temperature: 40°C.^[4]
- Injection Volume: 5 µL.

- Detection: UV at 220 nm.

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	1.0 - 50 mg/L	[4]
Correlation Coefficient (r)	> 0.9997	[4]
Limit of Quantification (LOQ)	0.05 mg/kg	[3][4]
Recovery in Spiked Puree	81.0 - 107%	[4]
Relative Standard Deviation (RSD)	2.3 - 7.6%	[4]

Logical Relationship of Chiral Separation

Caption: Separation of **Triadimenol** stereoisomers.

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